molecular formula C20H18O5 B4938572 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid

2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid

Cat. No.: B4938572
M. Wt: 338.4 g/mol
InChI Key: HIQCVTLJKKHOBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid is a chemical compound that belongs to the class of coumarin derivatives. It is commonly known as EPOC or Warfarin acid. EPOC has been widely used in scientific research for its pharmacological properties.

Mechanism of Action

EPOC inhibits vitamin K epoxide reductase, which is responsible for the conversion of vitamin K epoxide to vitamin K. Vitamin K is essential for the activation of clotting factors, and its inhibition results in the inhibition of the coagulation pathway. EPOC also inhibits the synthesis of proteins C and S, which are natural anticoagulants.
Biochemical and Physiological Effects:
EPOC has several biochemical and physiological effects. It prolongs the clotting time and reduces the production of thrombin. It also reduces the activity of factors II, VII, IX, and X. EPOC increases the risk of bleeding and can cause hemorrhage in high doses.

Advantages and Limitations for Lab Experiments

EPOC has several advantages for lab experiments. It is a potent and specific inhibitor of vitamin K epoxide reductase. It is also readily available and easy to synthesize. However, EPOC has several limitations. It has a short half-life, and its effects are reversible. It also has a narrow therapeutic window, and its toxicity can cause severe bleeding.

Future Directions

There are several future directions for the use of EPOC in scientific research. One potential application is in the development of new anticoagulant drugs. EPOC can also be used to investigate the role of vitamin K in bone metabolism. Additionally, EPOC can be used to study the effects of vitamin K deficiency and its relationship with cardiovascular disease.
Conclusion:
In conclusion, 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid is a potent inhibitor of vitamin K epoxide reductase. It has been extensively used in scientific research for its pharmacological properties. EPOC has several advantages and limitations for lab experiments, and its future directions include the development of new anticoagulant drugs and the investigation of its role in bone metabolism and cardiovascular disease.

Synthesis Methods

The synthesis of EPOC involves the condensation of ethyl acetoacetate, benzaldehyde, and 4-hydroxycoumarin in the presence of a base catalyst. The product is then purified using chromatography techniques. The yield of EPOC is around 70%.

Scientific Research Applications

EPOC has been extensively used in scientific research as a pharmacological tool. It is a potent inhibitor of vitamin K epoxide reductase, which is an essential enzyme in the coagulation pathway. EPOC has been used to study the coagulation pathway and its regulation. It has also been used to investigate the anticoagulant properties of various compounds.

Properties

IUPAC Name

2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-3-13-9-16-15(14-7-5-4-6-8-14)10-19(21)25-18(16)11-17(13)24-12(2)20(22)23/h4-12H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQCVTLJKKHOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(C)C(=O)O)OC(=O)C=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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